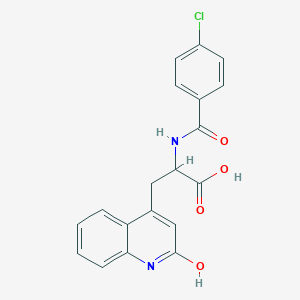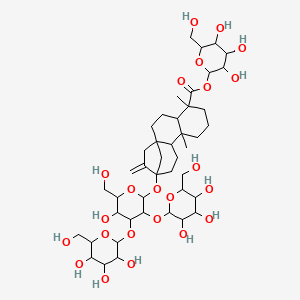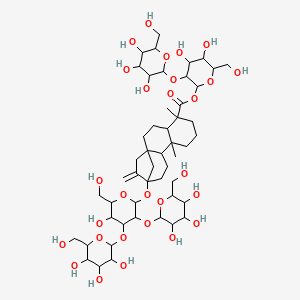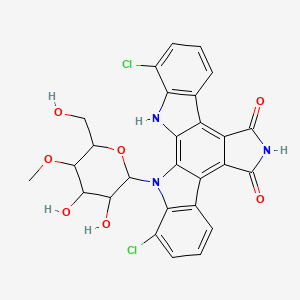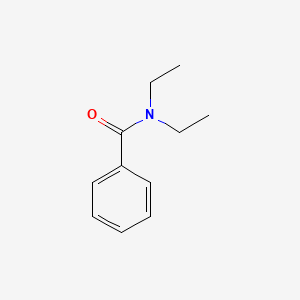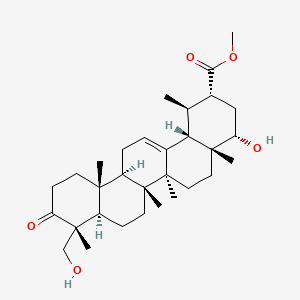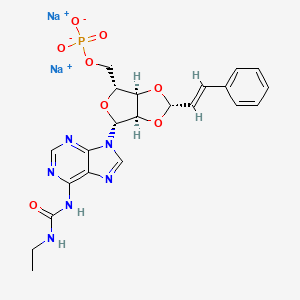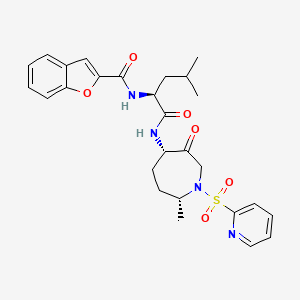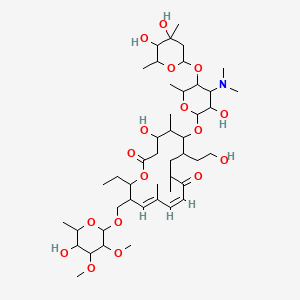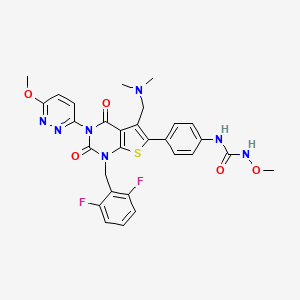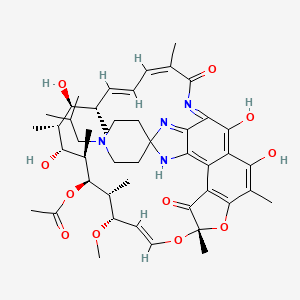
リファブチン
概要
説明
科学的研究の応用
Rifabutin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of ansamycin antibiotics.
Biology: Studied for its effects on bacterial RNA polymerase and its role in inhibiting bacterial growth.
Medicine: Used in the treatment of tuberculosis and infections caused by Mycobacterium avium intracellulare.
Industry: Used in the development of new antimicrobial agents and in the study of drug resistance mechanisms.
作用機序
リファブチンは、細菌のDNA依存性RNAポリメラーゼを阻害することで効果を発揮します。 この阻害は、細菌のDNAのRNAへの転写を阻止し、細菌の増殖と複製を停止させます . リファブチンの分子標的は、RNAポリメラーゼ酵素と、細菌の転写機構の様々な構成要素が含まれます .
生化学分析
Biochemical Properties
Ansatipin interacts with bacterial RNA polymerase but does not inhibit the mammalian enzyme . It inhibits DNA-dependent RNA polymerase activity in susceptible cells . This interaction with bacterial RNA polymerase is crucial for its role in biochemical reactions .
Cellular Effects
Ansatipin has significant effects on various types of cells and cellular processes. It is used to treat mycobacterium avium complex disease in patients with HIV, indicating its influence on cell function
Molecular Mechanism
The mechanism of action of Ansatipin involves the inhibition of DNA-dependent RNA polymerase activity in susceptible cells . Specifically, it interacts with bacterial RNA polymerase, leading to a suppression of RNA synthesis and cell death .
準備方法
合成経路と反応条件
リファブチンは、リファマイシンSを原料とする半合成プロセスによって合成されます。 このプロセスには、リファマイシンS構造の改変を行い、スピロピペリジル基を導入するなど、いくつかの段階が含まれます . 反応条件は、通常、有機溶媒と触媒を使用して化学変換を促進します。
工業生産方法
リファブチンの工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。 このプロセスは、最終製品の品質と一貫性を維持するために厳密に管理されています。 生産には、結晶化やクロマトグラフィーなどの複数の精製段階が含まれ、目的の純度レベルを実現します .
化学反応の分析
反応の種類
リファブチンは、次のような様々な化学反応を起こします。
酸化: リファブチンは、酸化されて異なる誘導体を形成することができます。
還元: 還元反応により、リファブチン分子の官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な有機溶媒などがあります。 これらの反応は、通常、目的の結果を得るために、制御された温度と圧力条件で行われます .
生成される主要な製品
これらの反応から生成される主要な生成物には、抗菌活性が修飾されたリファブチンの様々な誘導体が含まれます。 これらの誘導体は、異なる細菌感染症の治療における可能性について研究されています .
科学研究への応用
リファブチンは、次のような幅広い科学研究への応用を持っています。
類似化合物との比較
類似化合物
リファンピン: 作用機序が似ていますが、活性スペクトルが異なるアンスラマイシン系抗生物質。
リファペンチン: 半減期が長く、薬物動態特性が異なるリファマイシンの誘導体。
リファマイシンS: リファブチンが合成される親化合物.
独自性
リファブチンは、マイコバクテリウム・アビウム複合体に対する活性が向上し、リファンピンと比較してシトクロムP-450 3Aをより低いレベルで誘導する点が特徴です . このため、リファブチンは、耐性マイコバクテリアによって引き起こされる感染症の治療や、他の抗菌剤との併用療法に有効な選択肢となります .
特性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBTYMGEBZUQTK-PVLSIAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Minimally soluble (0.19 mg/mL) | |
| Record name | Rifabutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rifabutin acts via the inhibition of DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria, leading to a suppression of RNA synthesis and cell death. | |
| Record name | Rifabutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72559-06-9 | |
| Record name | Rifabutin [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifabutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Rifabutin, similar to Rifampicin, acts by inhibiting the bacterial DNA-dependent RNA polymerase, specifically targeting the beta subunit (rpoB) of the enzyme. This inhibition effectively blocks the initiation of RNA synthesis, ultimately leading to bacterial cell death.
ANone: Rifabutin has the molecular formula C46H56N4O11 and a molecular weight of 849.0 g/mol.
A: While the provided research does not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to characterize Rifabutin and its metabolites in various studies. []
ANone: The provided research primarily focuses on the pharmacological and pharmacokinetic aspects of Rifabutin. Information regarding its material compatibility with various substances is limited within these studies.
ANone: Rifabutin is primarily known for its antimicrobial properties and is not reported to exhibit significant catalytic activity. Its primary mode of action involves binding to a specific target protein rather than catalyzing chemical reactions.
ANone: While the provided research does not detail specific computational studies, techniques like quantitative structure-activity relationship (QSAR) modeling could be employed to explore the relationship between Rifabutin's structure and its biological activity.
A: [] Structural modifications, particularly around the rifamycin core structure, are known to influence Rifabutin's activity, potency, and selectivity. For example, modifications influencing the interaction with the rpoB binding site can significantly impact its ability to inhibit bacterial RNA polymerase.
A: [] Rifabutin exhibits stability challenges and can degrade under various conditions, potentially affecting its efficacy. Formulation strategies are crucial to enhance its stability, solubility, and bioavailability.
ANone: The provided research primarily focuses on the clinical and pharmacological aspects of Rifabutin. Detailed information regarding SHE regulations and compliance requirements would necessitate consulting relevant regulatory guidelines and agencies.
A: [, ] Rifabutin exhibits low oral bioavailability due to significant first-pass metabolism. It is extensively metabolized, primarily by CYP3A4 enzymes in the liver and intestines. The major active metabolite, 25-O-Desacetyl-Rifabutin, contributes to its antimicrobial activity. Rifabutin is excreted in both urine and feces.
A: [, ] Rifabutin has demonstrated clinical efficacy in preventing and treating Mycobacterium avium complex (MAC) infections, especially in individuals with HIV. Its efficacy against other mycobacterial species and in specific patient populations, like children, is being actively researched. [, ]
A: [, ] In vitro susceptibility testing, typically using broth microdilution methods, is commonly employed to determine the minimum inhibitory concentration (MIC) of Rifabutin against various mycobacterial strains.
A: [] Mouse models, particularly the beige mouse model, have been utilized to evaluate the in vivo activity of Rifabutin against disseminated MAC infection. These models help assess the efficacy of different doses and treatment regimens.
A: [, ] Yes, several clinical trials have evaluated Rifabutin's safety and efficacy for preventing and treating mycobacterial infections, notably in individuals with HIV.
A: [, ] Resistance to Rifabutin primarily arises from mutations in the rpoB gene, encoding the beta subunit of RNA polymerase, the drug's target. These mutations often alter the drug's binding site, reducing its efficacy.
A: [, ] Cross-resistance, particularly with Rifampicin, is a significant concern. Mutations in the rpoB gene can confer resistance to both drugs, limiting treatment options, especially for multidrug-resistant tuberculosis.
ANone: While the provided research does not detail specific drug delivery approaches for Rifabutin, research into targeted delivery strategies, such as liposomal formulations or nanoparticle-based systems, could be explored to enhance its efficacy and potentially minimize side effects.
A: [] While therapeutic drug monitoring of Rifabutin levels is not routinely performed, measuring plasma concentrations could be beneficial in specific clinical situations, such as suspected drug interactions or treatment failures.
A: [] High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is a common method for quantifying Rifabutin and its metabolites in biological matrices like plasma and urine.
ANone: The provided research focuses primarily on the clinical aspects of Rifabutin. Information regarding its environmental fate, persistence, and potential ecotoxicological effects is limited within these studies and would require further investigation.
A: [, ] Rifabutin exhibits limited aqueous solubility, which can affect its dissolution rate and, consequently, its bioavailability. Formulation strategies are crucial to address these challenges and improve its therapeutic efficacy.
A: [] Validation of analytical methods for Rifabutin involves establishing and documenting method performance characteristics such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). These parameters ensure the reliability and reproducibility of the analytical data.
ANone: The provided research primarily focuses on Rifabutin's antimicrobial activity and pharmacokinetic properties. Information regarding its potential to induce an immune response or elicit hypersensitivity reactions is limited within these studies.
ANone: While the provided research does not extensively explore Rifabutin's interactions with drug transporters, further investigation into its potential to interact with efflux transporters, like P-glycoprotein (P-gp), is warranted. Such interactions could impact its absorption and distribution within the body.
A: [, ] Yes, Rifabutin is known to induce the activity of specific drug-metabolizing enzymes, particularly CYP3A4. This induction can lead to increased metabolism and reduced plasma concentrations of co-administered drugs that are substrates of these enzymes.
ANone: While Rifabutin is used clinically, suggesting a degree of biocompatibility, the provided research primarily focuses on its antimicrobial activity and pharmacokinetic properties. Detailed information regarding its biocompatibility profile and potential for biodegradation is limited within these studies and would require further investigation.
A: [, ] Alternatives to Rifabutin include Rifampicin (although cross-resistance is a concern), macrolides like Clarithromycin and Azithromycin, and fluoroquinolones like Moxifloxacin. The choice of treatment depends on the specific mycobacterial species, drug susceptibility patterns, patient-specific factors, and potential drug interactions.
ANone: The provided research primarily focuses on the clinical aspects of Rifabutin. Information regarding specific guidelines for its disposal and waste management practices is limited within these studies and would necessitate consulting relevant regulatory guidelines and local regulations.
A: [, ] Key milestones include its initial development as a rifamycin derivative, recognition of its activity against MAC, approval for the prevention of disseminated MAC in individuals with HIV, and exploration of its use in combination therapies for various mycobacterial infections.
A: [] Rifabutin research benefits from the contributions of various disciplines, including microbiology, pharmacology, medicinal chemistry, pharmaceutics, and clinical medicine. Understanding its mechanism of action, resistance mechanisms, pharmacokinetic properties, formulation strategies, and clinical efficacy requires a multidisciplinary approach.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


